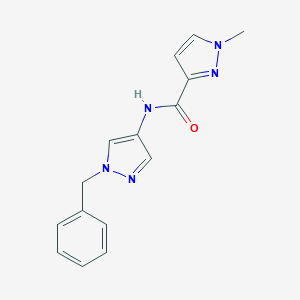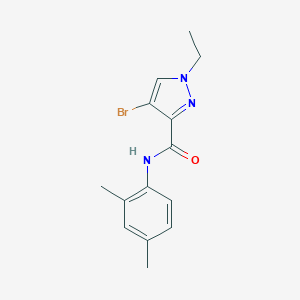![molecular formula C17H21N3O3S B280189 propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as PBT-1, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases.
Mécanisme D'action
Propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is believed to work by binding to metal ions, particularly copper and zinc, and preventing their interaction with amyloid-beta and mutant huntingtin proteins. This prevents the formation of toxic aggregates and reduces their levels in the brain. This compound also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to reduce amyloid-beta and mutant huntingtin levels in the brain, as well as improve cognitive and motor function in animal models of Alzheimer's and Huntington's diseases, respectively. This compound has also been shown to reduce prion protein levels and prolong survival in animal models of prion diseases. In addition, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is that it has been shown to have therapeutic effects in animal models of various diseases, making it a promising candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. In addition, the safety and efficacy of this compound in humans has not been established, and further studies are needed to determine its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Firstly, further studies are needed to elucidate its mechanism of action and how it interacts with metal ions and protein aggregates. Secondly, studies in human subjects are needed to determine the safety and efficacy of this compound as a therapeutic agent. Thirdly, studies are needed to investigate the potential therapeutic effects of this compound in other diseases, such as Parkinson's disease and amyotrophic lateral sclerosis. Finally, studies are needed to optimize the synthesis method of this compound and develop more efficient and cost-effective methods for its production.
Méthodes De Synthèse
The synthesis method of propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. Firstly, 1-methyl-1H-pyrazol-5-amine is reacted with ethyl 2-bromoacetate to produce ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate. This intermediate is then reacted with 2-mercaptobenzoic acid to yield propyl 2-(1-methyl-1H-pyrazol-5-yl)thiophene-3-carboxylate. Finally, the carboxylic acid group is converted to an amide group using propylamine to produce this compound.
Applications De Recherche Scientifique
Propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Huntington's disease, and prion diseases. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In Huntington's disease, this compound has been shown to reduce mutant huntingtin aggregation and improve motor function in animal models. In prion diseases, this compound has been shown to reduce prion protein levels and prolong survival in animal models.
Propriétés
Formule moléculaire |
C17H21N3O3S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
propyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H21N3O3S/c1-3-10-23-17(22)14-11-6-4-5-7-13(11)24-16(14)19-15(21)12-8-9-18-20(12)2/h8-9H,3-7,10H2,1-2H3,(H,19,21) |
Clé InChI |
QSARAQALJZXKPG-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NN3C |
SMILES canonique |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280106.png)
![methyl 6-amino-5-cyano-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280107.png)
![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
![2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280117.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)

![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B280125.png)
![1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280126.png)


